N-(2,3-Dihydro-1H-inden-2-yl)-N-methyl-6-methylsulfonylpyridine-3-sulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry . The indenyl group (2,3-dihydro-1H-inden-2-yl) is a bicyclic structure that is found in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, 2,3-dihydro-1H-inden-1-one derivatives have been synthesized by grinding, stirring, and ultrasound irradiation methods .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as FT-IR, 1H NMR, 13C NMR, and HRMS, which are commonly used for structural characterization .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the sulfonamide group could potentially undergo hydrolysis, and the indenyl group could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the sulfonamide group could enhance water solubility .Mechanism of Action
Safety and Hazards
Future Directions
Future research could involve further exploration of the biological activity of this compound, optimization of its synthesis, and investigation of its mechanism of action. Additionally, the compound could be modified to improve its properties or to create new derivatives with potentially enhanced biological activity .
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-6-methylsulfonylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-18(14-9-12-5-3-4-6-13(12)10-14)24(21,22)15-7-8-16(17-11-15)23(2,19)20/h3-8,11,14H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMKMVACIGDLAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC2=CC=CC=C2C1)S(=O)(=O)C3=CN=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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